N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)15-8-12(10-1-2-10)23-16(24-15)5-6-22-17(25)11-3-4-13-14(7-11)27-9-26-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQJISTSQJNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been screened for their antiproliferative activity against selected human cancer cell lines, such as liver (hepg2), colon (ht-29), lung (a549), and breast (mcf-7) cancer cell lines.
Mode of Action
The spatial configuration of the carbon atoms connected to the pyrimidine group plays an important role in the biological activity of similar compounds.
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Chemical Formula : C18H19F3N2O3
- Molecular Weight : 364.35 g/mol
The compound features a pyrimidine ring substituted with a cyclopropyl and trifluoromethyl group, linked to a benzo[d][1,3]dioxole moiety via an ethyl chain. This unique structure contributes to its biological activity.
Research indicates that the compound may interact with various biological targets, including:
- Receptor Modulation : It has been shown to modulate receptor activity, particularly in the context of cancer therapy. For instance, it may act as an antagonist to specific pathways involved in tumor growth and immune evasion.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to inflammation and cancer progression.
Anticancer Properties
Several studies have reported on the anticancer effects of similar compounds. For example:
- In vitro Studies : Compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | A549 |
| Target Compound | 8 | MCF-7 |
Immunomodulatory Effects
The compound's ability to modulate immune responses has been highlighted in several studies:
- PD-1/PD-L1 Interaction : Similar compounds have been tested for their ability to inhibit the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors. For instance, a related compound was able to rescue mouse splenocytes from apoptosis at concentrations as low as 100 nM in vitro .
Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on tumor growth in mouse models. The findings indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.
Case Study 2: Toxicology Profile
A toxicological assessment was conducted to evaluate the safety profile of the compound. Results showed that at therapeutic doses, there were no significant adverse effects observed in animal models, suggesting a favorable safety margin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
